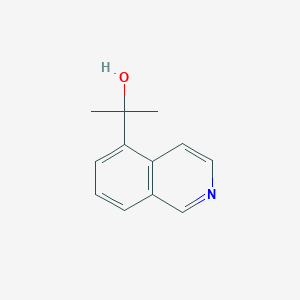

2-(Isoquinolin-5-yl)propan-2-ol

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-isoquinolin-5-ylpropan-2-ol |

InChI |

InChI=1S/C12H13NO/c1-12(2,14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8,14H,1-2H3 |

InChI Key |

UTDIXBPPVGAHEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC2=C1C=CN=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Isoquinolin-5-yl)propan-2-ol

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting Material: The synthesis begins with isoquinoline or isoquinolin-5-yl derivatives as the aromatic heterocyclic core.

- Functional Group Introduction: The propan-2-ol moiety is introduced by coupling reactions that attach the isoquinoline ring to a propanol backbone, often involving hydroxylation and amination steps.

- Reaction Conditions: Controlled temperature, solvent choice, and catalytic systems are employed to optimize yield and purity.

This approach is consistent with the preparation of related amino-alcohol compounds where aromatic amination and reduction-methylation are used to install the amino and hydroxyl groups on the propanol chain.

Specific Synthetic Routes

Coupling of Isoquinoline Derivatives with Propan-2-ol Precursors

A common synthetic route involves the coupling of isoquinolin-5-yl derivatives with propan-2-ol precursors under catalytic conditions. For example, palladium-catalyzed cross-coupling reactions can be employed to attach the isoquinoline ring to the propanol backbone, followed by selective hydroxylation to yield the target compound.

- Solvent: Ether solvents such as tetrahydrofuran (THF) are preferred for these reactions due to their ability to dissolve both organic substrates and catalysts effectively.

- Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 60–80°C) to balance reaction rate and selectivity.

- Time: Reaction durations range from 2 to 26 hours depending on scale and substrate reactivity.

- Scale: The method is scalable to large quantities (up to several kilograms), making it suitable for industrial production.

Multi-Step Organic Synthesis Involving Amination and Hydroxylation

Another approach includes:

- Starting from isoquinoline, introducing an amino group at the 1-position of the propan-2-ol backbone.

- Subsequent hydroxylation at the 2-position to form the secondary alcohol.

- Purification via chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

- Solvent: Tetrahydrofuran (THF) is preferred for coupling reactions due to its polarity and ability to stabilize intermediates.

- Catalysts: Palladium-based catalysts are commonly used for cross-coupling steps.

- Bases: Organic bases such as triethylamine or diisopropylethylamine and inorganic bases like potassium carbonate or sodium bicarbonate facilitate deprotonation and promote reaction progress.

Purification and Characterization

- Purification is typically achieved by recrystallization from solvents such as ethanol or dichloromethane.

- Chromatographic methods including silica gel column chromatography and HPLC are employed for final purification.

- Characterization includes 1H NMR and 13C NMR spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: Isoquinoline or derivative | Isoquinoline | Commercially available or synthesized |

| 2 | Coupling with propan-2-ol precursor | Palladium catalyst, THF solvent, base (e.g., K2CO3) | Room temp to 80°C, 2–26 h |

| 3 | Amination and hydroxylation | Amination reagents, reduction agents, hydroxylation | Multi-step, controlled temperature |

| 4 | Purification | Chromatography (silica gel, HPLC), recrystallization | Solvents: ethanol, dichloromethane |

| 5 | Characterization | 1H NMR, 13C NMR, MS, elemental analysis | Confirms structure and purity |

Additional Research Findings

- Stability studies on related amino-propanol derivatives indicate that this compound should be stored at 2–8°C to maintain stability and avoid decomposition above 150°C.

- The compound is sensitive to strong acidic or basic conditions and should be handled in neutral pH environments to prevent degradation.

- The isoquinoline moiety enhances binding affinity in biological systems due to π-π stacking interactions and improves metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Isoquinolin-5-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The isoquinoline ring can interact with enzymes and receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to their neuroprotective effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, molecular properties, and synthesis data for 2-(Isoquinolin-5-yl)propan-2-ol and related compounds:

Key Observations

Functional Group Impact: The hydroxyl group in this compound enhances aqueous solubility compared to amine derivatives (e.g., N-(2-phenylpropan-2-yl)isoquinolin-5-amine), which may exhibit better membrane permeability due to reduced polarity .

Synthetic Efficiency: Palladium-catalyzed methods (e.g., AdBrettPhos-Pd-G3 in ) achieve high yields (92%) for isoquinoline derivatives, suggesting similar approaches could apply to the target compound .

highlights that β-adrenoceptor binding is influenced by substituents on propan-2-ol derivatives, suggesting the target compound’s activity could be modulated by isoquinoline’s electronic effects .

Physicochemical Properties: Isoxazole derivatives () exhibit lower molecular weights and altered LogP values (0.456), indicating that aromatic system choice (isoquinoline vs. isoxazole) significantly impacts drug-likeness .

Research Findings and Implications

- Receptor Binding: Propan-2-ol derivatives with aromatic systems (e.g., indole in ) show affinity for α1-, α2-, and β1-adrenoceptors, suggesting this compound may interact with similar targets .

- Therapeutic Potential: Mavatrep’s clinical use underscores the pharmacological value of propan-2-ol motifs, warranting further investigation into the target compound’s bioactivity .

- Synthetic Challenges: notes failed reactions under certain conditions, emphasizing the need for optimized protocols (e.g., solvent choice, catalyst loading) for isoquinoline derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Isoquinolin-5-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with isoquinoline derivatives. Key steps include nucleophilic substitution or condensation reactions. Reaction parameters such as solvent choice (e.g., anhydrous THF or DCM), temperature (reflux vs. room temperature), and catalysts (e.g., palladium complexes for coupling reactions) critically impact yield and purity. For example, reflux conditions may enhance reaction rates but risk decomposition of sensitive intermediates. Purification via column chromatography or recrystallization is essential, with characterization by NMR and HPLC to confirm identity and purity .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- Spectroscopic Analysis : H/C NMR to confirm molecular structure and functional groups.

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds).

- Elemental Analysis : To verify empirical formula consistency.

- X-ray Crystallography (if crystalline): For unambiguous structural confirmation.

- Reference Standards : Compare data with published spectra or synthetic intermediates (e.g., derivatives in ). New compounds require full spectral datasets in supplementary materials .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how are they determined?

- Methodological Answer :

- Solubility : Tested in solvents (water, DMSO, ethanol) via shake-flask method, monitored by UV-Vis or NMR.

- logP : Determined experimentally via octanol-water partitioning or computationally using tools like MarvinSuite.

- Thermal Stability : DSC/TGA to identify melting/decomposition points.

- Acid-Base Behavior : pH titration to assess pKa, critical for understanding reactivity in biological systems. Hydrophobic substituents on the isoquinoline ring may elevate logP, influencing bioavailability .

Advanced Research Questions

Q. How can researchers evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes (see for structural analog examples).

- Computational Docking : Tools like AutoDock Vina predict binding poses, guided by molecular dynamics simulations to refine interactions.

- Functional Studies : Measure enzyme inhibition (IC) or receptor activation via luciferase reporter assays. Contradictions in activity data may arise from assay conditions (e.g., buffer pH, co-solvents) .

Q. How should researchers address discrepancies in reactivity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative Analysis : Benchmark against analogs (e.g., halogen-substituted derivatives in ). Bromine’s polarizability vs. chlorine/fluorine alters electronic effects and steric hindrance.

- Kinetic Studies : Use stopped-flow techniques to compare reaction rates in nucleophilic substitutions.

- Computational Modeling : DFT calculations (e.g., Gaussian) to analyze transition states and substituent effects.

- Contextual Factors : Consider solvent polarity, temperature, and catalyst compatibility. For example, bulky isoquinoline substituents may slow reactions in sterically constrained environments .

Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, distribution, and toxicity.

- Metabolism Prediction : CYP450 interaction screening via docking or machine learning models (e.g., DeepCYP).

- Solubility and Permeability : Molecular dynamics simulations (e.g., GROMACS) to model membrane penetration.

- Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 cell permeability). Discrepancies often arise from oversimplified models lacking protein-ligand dynamics .

Data Presentation Guidelines

- Tables : Include reaction optimization data (yield vs. conditions), physicochemical properties, and bioactivity metrics.

- Figures : NMR spectra, crystal structures (if available), and dose-response curves.

- References : Cite primary literature for synthetic methods (e.g., ) and computational tools (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.